molecular formula C12H15NO2 B15249348 Ethyl 2-amino-4-cyclopropylbenzoate

Ethyl 2-amino-4-cyclopropylbenzoate

Cat. No.: B15249348
M. Wt: 205.25 g/mol
InChI Key: MRRVIKLNRBMXJJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylbenzoate is a benzoate ester derivative characterized by a 2-amino group and a 4-cyclopropyl substituent on the aromatic ring. The compound combines the reactivity of an ethyl ester with the steric and electronic effects of the cyclopropane ring and amino group.

The cyclopropyl group introduces significant ring strain and unique electronic properties, which can enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-amino-4-cyclopropylbenzoate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9(7-11(10)13)8-3-4-8/h5-8H,2-4,13H2,1H3

InChI Key

MRRVIKLNRBMXJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylbenzoate typically involves the esterification of 2-amino-4-cyclopropylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-cyclopropylbenzoic acid+ethanolH2SO4ethyl 2-amino-4-cyclopropylbenzoate+water\text{2-amino-4-cyclopropylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-amino-4-cyclopropylbenzoic acid+ethanolH2​SO4​​ethyl 2-amino-4-cyclopropylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Ethyl 2-amino-4-cyclopropylbenzyl alcohol.

    Substitution: Halogenated benzoates.

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Reactivity/Bioactivity Highlights Reference
This compound 2-amino, 4-cyclopropyl, ethyl ester Enhanced enzyme inhibition due to cyclopropane ring strain; potential metabolic stability .
Ethyl 4-(cyclopropylamino)benzoate 4-cyclopropylamino, ethyl ester Cyclopropylamino group alters electronic properties; moderate receptor binding .
Ethyl 2-amino-4-chloro-6-methylbenzoate 2-amino, 4-chloro, 6-methyl, ethyl ester Chloro and methyl groups increase lipophilicity; stronger antimicrobial activity .
Ethyl 2-acetyl-4-bromobenzoate 2-acetyl, 4-bromo, ethyl ester Bromine enhances reactivity; acetyl group supports nucleophilic reactions .
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate 1-methylcyclopropyl, dioxobutanoate Methylcyclopropyl group introduces steric hindrance; impacts enzyme interaction .

Substituent Effects on Reactivity

  • Cyclopropyl vs. Halogen/Methyl Groups: The cyclopropane ring in this compound provides ring strain, increasing its reactivity in ring-opening reactions compared to halogenated analogs like ethyl 2-amino-4-chloro-6-methylbenzoate . Bromine (as in ethyl 2-acetyl-4-bromobenzoate) enhances electrophilic substitution but lacks the conformational rigidity of cyclopropane .
  • Amino Group Positioning: The 2-amino group in the target compound may participate in hydrogen bonding with biological targets, a feature absent in analogs like ethyl 4-(cyclopropylamino)benzoate, where the amino group is part of the cyclopropylamine moiety .

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